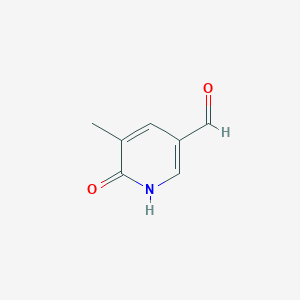

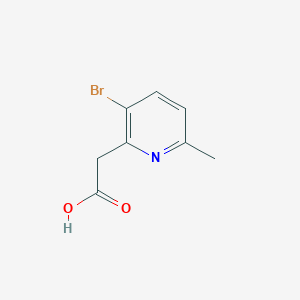

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of BMMA has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving BMMA are not detailed in the search results, general reactions involving similar compounds are available. For instance, bromoacetyl and chloroacetyl moieties are stable under the reactions conditions used in t-butoxycarbonyl (tBOC)-based peptide chemistry, including the deprotection steps using anhydrous hydrogen fluoride at -5 to 0°C .Applications De Recherche Scientifique

Copper(II) Complexes with Sterically Demanding Ligands

The study by Smolentsev (2017) focuses on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, highlighting the influence of steric hindrance on coordination geometry. The presence of a 6-methyl group on the pyridine ring alters the typical octahedral geometry to either a distorted square-pyramidal or a distorted trigonal-bipyramidal arrangement. This research provides a deeper understanding of how substituents affect metal-ligand interactions, which is crucial for designing metal-organic frameworks and catalysts (Smolentsev, 2017).

Synthesis of Pyridine-substituted Acids

Chui et al. (2004) investigated the synthesis and structural characteristics of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids. Their work demonstrates the regioselective formation of 3-methyl substituted derivatives from citraconic anhydride. This research is significant for the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (Chui et al., 2004).

Bromination of Pyridone Derivatives

Wibaut and Wagtendonk (2010) explored the bromination of 1-methyl-6-bromopyridone-2, leading to the formation of 1-methyl-3, 5, 6-tribromopyridone-2. This study sheds light on the reactivity of bromine atoms in pyridine derivatives, which is essential for synthetic chemistry and the development of halogenated organic molecules (Wibaut & Wagtendonk, 2010).

Crystal Structure of Pyridine Herbicides

Park et al. (2016) analyzed the crystal structure of a pyridine herbicide, providing insights into the intermolecular interactions and network formation. This research is crucial for understanding the structural basis of herbicidal activity and for the design of new agrochemicals (Park et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid It’s known that bromopyridine derivatives are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or organoboron reagents in its mechanism of action.

Mode of Action

The specific mode of action of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid In the context of suzuki–miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the transition metal becomes oxidized through its donation of electrons to form a new metal-carbon bond. Transmetalation then occurs, where organic groups are transferred from boron to the metal . It’s possible that 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid participates in similar reactions.

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid Given its potential role in suzuki–miyaura coupling , it may be involved in pathways related to carbon–carbon bond formation. This could have downstream effects on the synthesis of complex organic molecules.

Result of Action

The specific molecular and cellular effects of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid Given its potential role in suzuki–miyaura coupling , it may contribute to the formation of carbon–carbon bonds, which could influence the structure and function of organic molecules.

Action Environment

The action environment of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid could be influenced by various factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the efficacy of its action in Suzuki–Miyaura coupling could be influenced by the presence of transition metals and organoboron reagents

Propriétés

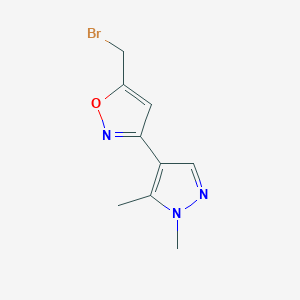

IUPAC Name |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUIWUJBHUKEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)